(4-((2-Acrylamidoethyl)carbamoyl)-3-fluorophenyl)boronic acid

Glucose-responsive materials Boronic acid pKa Continuous glucose monitoring

(4-((2-Acrylamidoethyl)carbamoyl)-3-fluorophenyl)boronic acid, commonly abbreviated as AFPBA, is a specialized phenylboronic acid derivative engineered for dynamic diol-responsive applications. Its molecular design integrates a polymerizable acrylamide handle, a secondary carbamoyl linkage, and a meta-fluorine substituent on the phenyl ring, which collectively modulate the boronic acid's electronic properties.

Molecular Formula C12H14BFN2O4
Molecular Weight 280.06 g/mol
CAS No. 1313712-90-1
Cat. No. B6358239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-((2-Acrylamidoethyl)carbamoyl)-3-fluorophenyl)boronic acid
CAS1313712-90-1
Molecular FormulaC12H14BFN2O4
Molecular Weight280.06 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C=C1)C(=O)NCCNC(=O)C=C)F)(O)O
InChIInChI=1S/C12H14BFN2O4/c1-2-11(17)15-5-6-16-12(18)9-4-3-8(13(19)20)7-10(9)14/h2-4,7,19-20H,1,5-6H2,(H,15,17)(H,16,18)
InChIKeyVROCFBAGKYSGGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Profile and Core Functionality of (4-((2-Acrylamidoethyl)carbamoyl)-3-fluorophenyl)boronic acid (AFPBA)


(4-((2-Acrylamidoethyl)carbamoyl)-3-fluorophenyl)boronic acid, commonly abbreviated as AFPBA, is a specialized phenylboronic acid derivative engineered for dynamic diol-responsive applications. Its molecular design integrates a polymerizable acrylamide handle, a secondary carbamoyl linkage, and a meta-fluorine substituent on the phenyl ring, which collectively modulate the boronic acid's electronic properties [1]. This distinguishes it from simpler phenylboronic acid monomers by enabling robust covalent incorporation into hydrogel networks while retaining glucose-sensing functionality under physiological conditions [REFS-1, REFS-2].

Why (4-((2-Acrylamidoethyl)carbamoyl)-3-fluorophenyl)boronic acid Cannot Be Interchanged with Generic Phenylboronic Acids


The procurement of generic boronic acid monomers such as 3-acrylamidophenylboronic acid (AAPBA) or 4-vinylphenylboronic acid (4-VPBA) for physiological applications overlooks a critical performance parameter: the ionization pKa. A standard phenylboronic acid often has a pKa above 8.2, remaining predominantly in an inactive, uncharged state at physiological pH (7.4) [1]. In contrast, the electron-withdrawing fluorine atom and the extended amide structure in AFPBA lower its pKa, shifting the ionization equilibrium to generate the active boronate anion under the same conditions [1]. Substituting AFPBA with a generic analog without considering this shift can lead to a dramatic loss of glucose sensitivity and dynamic bond formation capacity in the final material, directly compromising the functionality of the medical device or sensor [1].

Quantitative Differential Analysis: AFPBA vs. Closest Analogs for Scientific Procurement


Head-to-Head pKa Value Comparison: AFPBA vs. AAPBA

AFPBA exhibits a significantly lower acid dissociation constant (pKa) than its non-fluorinated analog, 3-acrylamidophenylboronic acid (AAPBA), directly impacting its ionization state at physiological pH [1].

Glucose-responsive materials Boronic acid pKa Continuous glucose monitoring

Comparative Glucose-Sensing Responsiveness: AFPBA-based PNCs vs. AAPBA-based PNCs

When integrated into Fe3O4@PVP@poly(AFPBA-co-HEAAm) photonic nanochains (PNCs), AFPBA monomers enable a clearly visible colorimetric response to glucose in physiological environments. The performance is explicitly benchmarked against PNCs fabricated with AAPBA, which show a poor response due to insufficient ionization [1].

Photonic nanochains Colorimetric sensor Naked-eye glucose detection

Quantification of Boronate Anion Formation: Ionization Efficiency at Physiological and Elevated pH

The degree of AFPBA ionization directly correlates with its ability to form hydrophilic boronate esters with glucose and other diols. Experimental data quantifies this ionization efficiency across a narrow pH range relevant to wound microenvironments [1].

Boronate ester crosslinking Hydrophilicity modulation Drug delivery

Engineered Mechanical Performance in Multifunctional Hydrogels via Dynamic Crosslinking

AFPBA's acrylamide moiety allows for permanent covalent anchoring within a polymer backbone, while its boronic acid group participates in dynamic, glucose-responsive crosslinks. This dual functionality is demonstrated in a PAE hydrogel system, achieving exceptional mechanical properties [1].

Self-healing hydrogel Wet tissue adhesive Diabetic wound dressing

Procurement Scenarios: Where AFPBA is the Optimal Scientific Choice


Development of Non-Enzymatic Continuous Glucose Monitoring (CGM) Sensors

For R&D teams developing optical, colorimetric CGM platforms, AFPBA is selected over AAPBA or 4-VPBA to ensure sensor functionality at physiological pH (7.4). Evidence confirms that only the AFPBA-based photonic nanochains produce a usable, naked-eye detectable color shift from glucose concentrations of 3.9 to 11.4 mM in artificial serum, a feat not achievable by the AAPBA analog [1].

Fabrication of Glucose-Responsive Drug Delivery Vehicles for Diabetic Wound Healing

When procuring monomers for smart wound dressings, AFPBA uniquely enables the construction of a PAE hydrogel matrix that simultaneously exhibits 1000% elongation, instant self-healing, and glucose-triggered drug release. This dynamic covalent network is formed via the boronic acid's interaction with catechol groups, a mechanism dependent on the low pKa of AFPBA to achieve a high density of active crosslinks at the wound site [2].

Synthesis of Hydrophilic Boronic Acid-Functionalized Copolymer Brushes

For surface scientists requiring a polymerizable boronic acid that maintains hydrophilicity without post-polymerization modification, AFPBA's structurally integrated carbamoyl and acrylamidoethyl groups provide it. Its pKa of 7.2 ensures that at neutral pH, the resulting polymer brush remains swollen and hydrated, a critical property for anti-fouling and biosensing interfaces. The difference is best exemplified where AAPBA-based brushes would remain hydrophobic and collapsed under identical conditions [1].

Design of Self-Healing and Wet-Adhesive Materials

When formulating materials requiring robust adhesion to wet biological tissues, the dual-functionality of AFPBA is essential. It acts as a covalent anchor into the polymer network while providing reversible boronate ester bonds for energy dissipation and self-repair. The quantified outcome—a hydrogel with adhesion to moist tissues and nearly ten times its weight in fluid absorption—is a direct result of this molecular design, making it a superior choice over simple mono-functional vinyl boronic acids [2].

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